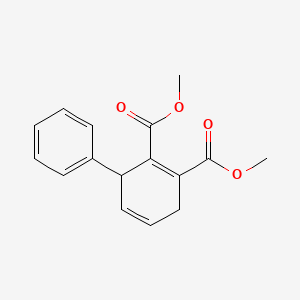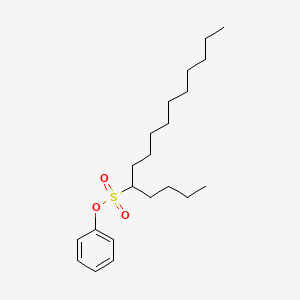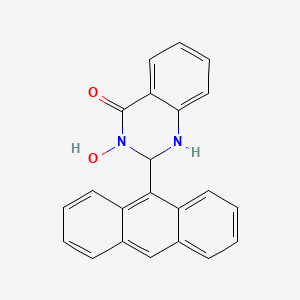
(4-Ethenylphenyl)methanol;propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Ethenylphenyl)methanol;propanoic acid is an organic compound with the molecular formula C12H16O3 It is a combination of two functional groups: a phenylmethanol group with an ethenyl substituent and a propanoic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethenylphenyl)methanol;propanoic acid typically involves the reaction of 4-ethenylbenzyl alcohol with propanoic acid. The reaction can be catalyzed by strong acids such as sulfuric acid to facilitate esterification. The general reaction scheme is as follows:
[ \text{4-Ethenylbenzyl alcohol} + \text{Propanoic acid} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, can enhance yield and efficiency. Catalysts like sulfuric acid or other solid acid catalysts may be employed to drive the reaction to completion.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Ethenylphenyl)methanol;propanoic acid can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethenyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenation can be achieved using halogens like bromine (Br2) in the presence of a catalyst.
Major Products
Oxidation: 4-Ethenylbenzoic acid.
Reduction: 4-Ethenylphenylmethanol.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
(4-Ethenylphenyl)methanol;propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (4-Ethenylphenyl)methanol;propanoic acid involves its interaction with various molecular targets. The ethenyl group can undergo polymerization reactions, while the propanoic acid group can participate in esterification and amidation reactions. These interactions are facilitated by the compound’s ability to form hydrogen bonds and engage in nucleophilic and electrophilic reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Vinylbenzoic acid: Similar structure but lacks the methanol group.
Phenylpropanoic acid: Similar structure but lacks the ethenyl group.
Uniqueness
(4-Ethenylphenyl)methanol;propanoic acid is unique due to the presence of both an ethenyl group and a propanoic acid group, allowing it to participate in a wider range of chemical reactions and making it a versatile compound for various applications.
Propriétés
Numéro CAS |
143717-66-2 |
|---|---|
Formule moléculaire |
C12H16O3 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
(4-ethenylphenyl)methanol;propanoic acid |
InChI |
InChI=1S/C9H10O.C3H6O2/c1-2-8-3-5-9(7-10)6-4-8;1-2-3(4)5/h2-6,10H,1,7H2;2H2,1H3,(H,4,5) |
Clé InChI |
WYEVIHXJZAXROJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)O.C=CC1=CC=C(C=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Dodecyl-1-azabicyclo[2.2.2]octane--hydrogen chloride (1/1)](/img/structure/B12566674.png)




![4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile](/img/structure/B12566693.png)

![1,3-Cyclohexanedione, 5,5-dimethyl-2-[(4-nitrophenyl)methylene]-](/img/structure/B12566698.png)


![Glycine, N-[4-(hydroxymethyl)benzoyl]-](/img/structure/B12566728.png)
![Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane](/img/structure/B12566732.png)
![N-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methyl]prop-2-enamide](/img/structure/B12566741.png)
![Di[1,1'-biphenyl]-4-yl 2-methylidenebutanedioate](/img/structure/B12566756.png)
